



determination of veterinary drug residues in food matrices

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Compound of Interest		
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An increasing global focus on food safety has necessitated the development of robust and sensitive analytical methods for the detection of veterinary drug residues in food products of animal origin.[1][2] The presence of these residues, even at low concentrations, can pose significant health risks to consumers, including allergic reactions, the development of antimicrobial resistance, and potential carcinogenic effects.[2][3] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for a wide range of veterinary drugs in various food matrices.[1]

This document provides detailed application notes and protocols for the determination of veterinary drug residues in key food matrices: milk, meat, eggs, and honey. The methodologies cover widely used analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and enzymelinked immunosorbent assay (ELISA).

Determination of Veterinary Drug Residues in Milk

Milk's complex matrix, containing fats, proteins, and sugars, presents a significant challenge for residue analysis. Effective sample preparation is crucial to remove interfering substances and ensure accurate quantification.[4]

Application Note 1: Multi-Residue Analysis of Veterinary Drugs in Milk by LC-MS/MS

Methodological & Application





This method is suitable for the simultaneous screening and quantification of a broad range of veterinary drug residues.[5]

Experimental Protocol:

- 1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE) Cleanup
- Pipette 1.0 mL of a milk sample into a polypropylene centrifuge tube.
- Add 1.0 mL of acetonitrile to precipitate proteins and extract drug residues.[5]
- Vortex the tube for 10-15 seconds.[5]
- Centrifuge at 4000 rpm for 10 minutes at 4°C.[5]
- Transfer the supernatant to a new tube, avoiding any visible fat layer.
- For further cleanup, especially to remove residual fats, a pass-through SPE protocol using a Sep-Pak C18 cartridge can be employed.
- Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. [6]
- Apply the supernatant to the SPE cartridge.[6]
- Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 10% methanol.
- Dry the cartridge under vacuum for 5-10 minutes.[6]
- Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

- Chromatographic Column: A C18 column (e.g., NUCLEOSHELL® RP18) is commonly used.
 [7]
- Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile is typical.[5][8]
- Injection Volume: 10 μL.[5]
- Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode for most veterinary drugs.[5] Utilize Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions per compound for confirmation.[9]

Quantitative Data Summary: LC-MS/MS Analysis of Veterinary Drugs in Milk

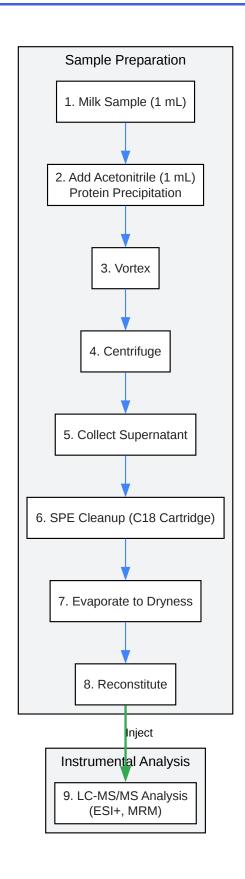


Drug Class	Compound	Fortification Level (µg/kg)	Recovery (%)	RSD (%)	Reference
Macrolides	Erythromycin	6.7 ng/g	-	-	
Sulfonamides	Multiple	1, 10, 100	70-120	<20	[6]
Tetracyclines	Multiple	1, 10, 100	70-120	<20	[6]
Quinolones	Multiple	1, 10, 100	70-120	<20	[6]
Benzimidazol es	Multiple	-	High	Good	[7]
Glucocorticoi ds	Multiple	-	High	Good	[7]

Recovery rates for tetracyclines can sometimes be lower, averaging around 67% in some protocols.

Workflow for LC-MS/MS Analysis of Veterinary Drugs in Milk





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Caption: Workflow for milk sample preparation and LC-MS/MS analysis.



Determination of Veterinary Drug Residues in Meat

Meat matrices (e.g., beef, chicken, pork) are complex due to high fat and protein content, which can cause significant matrix effects in instrumental analysis.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for sample preparation in meat analysis.[7][10]

Application Note 2: QuEChERS Extraction and LC-MS/MS Analysis of Veterinary Drugs in Meat

This protocol is effective for extracting a wide range of drug residues from meat samples.[11]

Experimental Protocol:

- 1. Sample Preparation: QuEChERS Method[7][11]
- Homogenize a representative portion of the meat sample (e.g., beef, chicken).
- Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add an appropriate volume of water (e.g., 8 mL) and vortex to disperse the sample.[7]
- Add 10-30 mL of acetonitrile (often containing a small percentage of acid like formic acid) as the extraction solvent.[7]
- Add a QuEChERS salt packet (commonly containing MgSO₄ for water removal and NaCl for phase separation).[11]
- Shake vigorously for 1-3 minutes.[7]
- Centrifuge at high speed (e.g., 4500 rpm) for 5-10 minutes.[7]
- Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL tube containing a d-SPE cleanup mixture. This mixture typically includes a primary secondary amine (PSA) sorbent to remove fatty acids and C18 to remove non-polar interferences like fats.[11][12]
- Vortex for 1-3 minutes and centrifuge again.[7]
- Transfer the final supernatant into a sample tube.
- Evaporate to dryness and reconstitute in the mobile phase for analysis.[7]

2. LC-MS/MS Analysis

- The analytical conditions are generally similar to those described for milk analysis, utilizing a
 C18 column and gradient elution with acidified water and acetonitrile/methanol.[8][13]
- Detection is performed using ESI in positive mode with MRM for targeted analytes.[13]



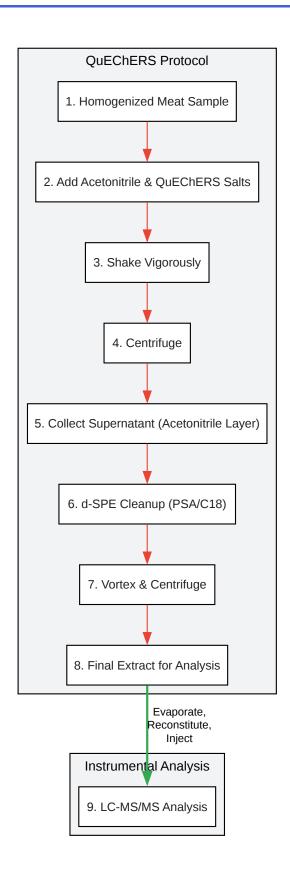
Quantitative Data Summary: QuEChERS-LC-MS/MS of Veterinary Drugs in Meat

Drug Class	Matrix	Fortification Level (µg/kg)	Recovery (%)	RSD (%)	Reference
Tetracyclines	Beef & Chicken	5 - 500	79.4 - 107.5	1.9 - 19.0	[11]
Macrolides (Tylosin)	Beef & Chicken	5 - 500	79.4 - 104.9	2.8 - 16.4	[11]
Multiple Classes (19 drugs)	Beef, Pork, Chicken	-	60.6 - 117.7	≤20.6	[8]

The limits of detection (LOD) for this method typically range from 1.45 to 5.02 μ g/kg.[11]

Workflow for QuEChERS Analysis of Veterinary Drugs in Meat





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Caption: QuEChERS workflow for meat sample preparation.



Determination of Veterinary Drug Residues in Eggs

The analysis of eggs is complicated by the high lipid content in the yolk and high protein content in the albumen, which can cause matrix interference and bind to drug residues.[14]

Application Note 3: Multi-Residue Analysis of Veterinary Drugs in Eggs by UPLC-MS/MS

This protocol provides a method for the simultaneous determination of multiple classes of veterinary drugs in whole eggs.[15]

Experimental Protocol:

- 1. Sample Preparation[14][15]
- Homogenize whole eggs.
- Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube. [14]
- Add 8 mL of an extraction solvent, such as 0.2% formic acid in 80:20 acetonitrile/water.[14]
- Vortex for 30 seconds and shake for 30 minutes.[14]
- Centrifuge at 4500 rpm for 10 minutes.[14]
- The supernatant can be further cleaned up using SPE. An Oasis PRiME HLB cartridge is effective for removing phospholipids.[14]
- Evaporate the cleaned extract and reconstitute in the initial mobile phase.

2. UPLC-MS/MS Analysis

- Chromatographic Column: Waters CORTECS UPLC C18 column (150 mm × 2.1 mm, 1.8 μm).[15]
- Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[15]
- Ionization: ESI in both positive and negative modes to cover a wide range of compounds.
- Quantification: Use a matrix-matched external standard calibration for accurate results.[15]

Application Note 4: GC-MS/MS Analysis of Specific Drug Residues in Eggs

GC-MS is suitable for volatile or semi-volatile compounds. For many veterinary drugs, a derivatization step is required to increase their volatility.[16][17]



Experimental Protocol (for Penicillin G):[18]

- 1. Sample Preparation and Derivatization
- Extract the drug from the homogenized egg sample using an appropriate solvent.
- Perform a cleanup step, for example, using SPE.
- Derivatization: The extract is evaporated to dryness. A derivatizing agent (e.g., trimethylsilyldiazomethane) is added to convert the non-volatile penicillin G into a volatile derivative suitable for GC analysis.[18]

2. GC-MS/MS Analysis

- GC Column: A low-polarity column like a DB-5ms is typically used.
- · Injection: Splitless injection mode.
- MS/MS: Operate in MRM mode for high selectivity and sensitivity.

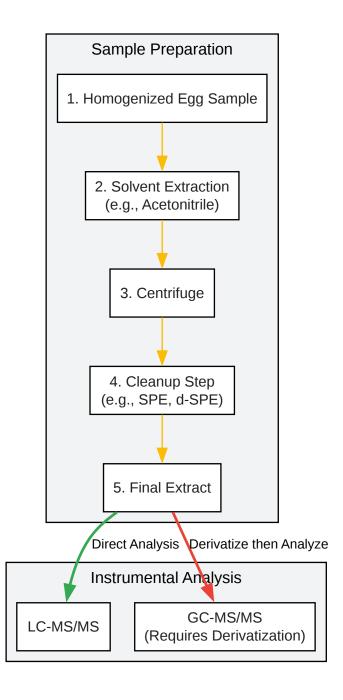
Quantitative Data Summary: Analysis of Veterinary Drugs in Eggs

Method	Drug(s)	Fortification Level (µg/kg)	Recovery (%)	RSD (%)	Reference
UPLC- MS/MS	31 Banned Drugs	LOQ - 2xMRL	61.2 - 105.7	1.8 - 17.6	[15]
LC-MS/MS	40 Multi- Class Drugs	0.3 - 2 ng/g	-	-	[9]
GC-MS/MS	Penicillin G	LOQ - 100	80.3 - 94.5	1.2 - 6.1	[18]
GC-MS/MS	Spectinomyci n & Lincomycin	LOQ - 2xMRL	-	-	[17]

The limits of quantification (LOQs) for the UPLC-MS/MS method ranged from 1.0 to 10.0 μ g/kg. [15]

Workflow for Veterinary Drug Residue Analysis in Eggs





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Caption: General workflow for analyzing veterinary drugs in eggs.

Determination of Veterinary Drug Residues in Honey

Honey analysis is important as antibiotic use in apiculture can lead to residues in the final product.[19] ELISA is a widely used screening method for honey due to its simplicity, speed, and cost-effectiveness.[12][19]



Application Note 5: Screening of Antibiotic Residues in Honey by ELISA

This protocol describes a competitive ELISA for the qualitative or quantitative analysis of antibiotics like cephalosporins, tetracyclines, or chloramphenicol.[20][21]

Experimental Protocol (General Indirect Competitive ELISA):[20]

1. Sample Preparation

- Weigh a representative sample of honey.
- Dissolve the honey in a dilution buffer provided with the ELISA kit. The dilution factor depends on the specific kit and target analyte.
- Vortex until the sample is completely dissolved.

2. ELISA Procedure

- The microtiter wells are pre-coated with an antigen (drug-protein conjugate).[20]
- Add standard solutions or prepared honey samples to the wells, followed by the addition of a specific antibody.
- Incubate for a specified time (e.g., 30-60 minutes). During incubation, the free drug in the sample and the drug coated on the plate compete for the antibody binding sites.[20]
- Wash the wells to remove unbound antibodies and sample components.
- Add an enzyme-conjugated secondary antibody (enzyme conjugate). Incubate again.
- Wash the wells to remove the unbound enzyme conjugate.
- Add a TMB substrate solution. The enzyme converts the substrate to produce a colored product.[20]
- Stop the reaction by adding a stop solution.
- Read the absorbance using a microplate reader. The absorbance is inversely proportional to the concentration of the drug in the sample.[20]

Quantitative Data Summary: ELISA Screening of Antibiotics in Honey

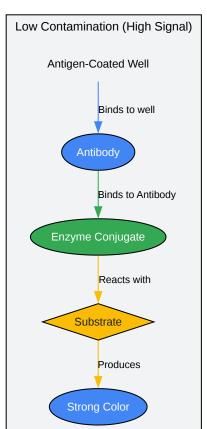


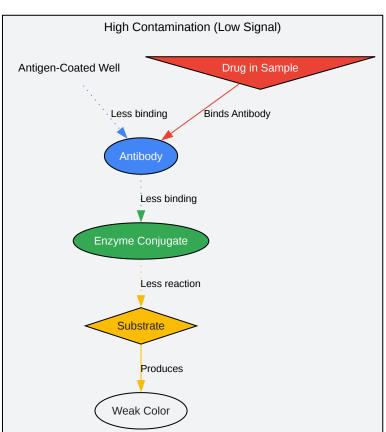
Analyte	Target Concentrati on (µg/kg)	Recovery (%)	RSD (%)	LOD (µg/kg)	Reference
Tetracycline	5	139	16	0.075 - 3	[21]
- I chacy chile					[]
Tetracycline	10	111	14	0.075 - 3	[21]
Chloramphen icol	1	73	15	0.075 - 3	[21]
Streptomycin	10	-	-	0.075 - 3	[21]
Sulfametoxyp yridazin	10	40	-	0.075 - 3	[21]

ELISA kits offer fast assay times, typically ranging from 45 to 105 minutes.[19]

Principle of Competitive ELISA for Residue Screening







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Caption: Competitive ELISA: High drug levels lead to a weaker signal.

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